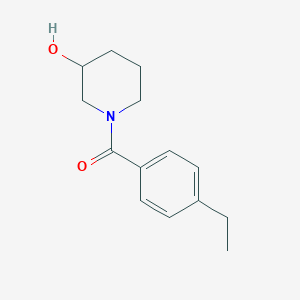
1-(4-乙基苯甲酰基)哌啶-3-醇
描述
1-(4-Ethylbenzoyl)piperidin-3-ol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylbenzoyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylbenzoyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学生物学和探针开发
“1-(4-乙基苯甲酰基)哌啶-3-醇”在化学生物学中用作开发探针的支架,这些探针可以与特定蛋白质或 DNA 序列结合。这些探针有助于了解生物过程并识别新的药物靶点。
上面提到的应用基于哌啶衍生物的一般药理活性,如最近的科学文献所报道 。虽然“1-(4-乙基苯甲酰基)哌啶-3-醇”本身可能尚未针对所有这些应用进行广泛研究,但其结构类别为药物化学中的各种研究途径提供了有希望的起点。
作用机制
Target of Action
Piperidine derivatives are known to have a wide range of targets due to their versatile structure. They are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities. Some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse due to their wide range of biological activities. Some piperidine derivatives have been found to have cytotoxic effects and induce apoptosis in certain cell models
生物活性
1-(4-Ethylbenzoyl)piperidin-3-ol, a compound with the CAS number 1088176-13-9, is a member of the piperidine class known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
1-(4-Ethylbenzoyl)piperidin-3-ol features a piperidine ring substituted with an ethylbenzoyl group. This structural arrangement contributes to its unique chemical properties and biological activities.
The biological activity of 1-(4-Ethylbenzoyl)piperidin-3-ol is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate physiological processes, leading to various therapeutic effects.
Key Mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing neural pathways.
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes related to disease pathways, such as those involved in cancer proliferation.
Anticancer Activity
Recent studies have investigated the anticancer potential of 1-(4-Ethylbenzoyl)piperidin-3-ol. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, warranting further investigation into its mechanisms and potential clinical applications.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of 1-(4-Ethylbenzoyl)piperidin-3-ol, particularly in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Study:
A study conducted on neuronal cell cultures exposed to oxidative stress demonstrated that treatment with 1-(4-Ethylbenzoyl)piperidin-3-ol resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls .
Potential Therapeutic Uses
The promising biological activities of 1-(4-Ethylbenzoyl)piperidin-3-ol suggest several therapeutic applications:
- Cancer Therapy: Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anticancer agents.
- Neuroprotection: Its ability to protect neuronal cells suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIGWRFZHRXNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















